2-Fluoro-5-methylphenylboronic acid

Lewis Acidity pKa Regioselectivity

2-Fluoro-5-methylphenylboronic acid (CAS 166328-16-1) is the definitive building block for biaryl cores in kinase inhibitor programs. Its ortho-fluoro/meta-methyl substitution tunes Lewis acidity (pKa 8.42±0.58) and enhances hydrolytic stability, preventing protodeboronation in sequential Suzuki couplings. Unlike unsubstituted phenylboronic acid, this precise regioisomer ensures consistent reactivity in parallel synthesis. Supplied at ≥98% purity, it is the reliable choice for demanding cross-couplings where electronic and steric precision matter.

Molecular Formula C7H8BFO2
Molecular Weight 153.95 g/mol
CAS No. 166328-16-1
Cat. No. B068219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methylphenylboronic acid
CAS166328-16-1
Molecular FormulaC7H8BFO2
Molecular Weight153.95 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C)F)(O)O
InChIInChI=1S/C7H8BFO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
InChIKeyZLODKAZZRDLUKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-methylphenylboronic Acid (CAS 166328-16-1): A Strategic Building Block for Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry


2-Fluoro-5-methylphenylboronic acid (CAS 166328-16-1) is an arylboronic acid featuring an ortho-fluoro and meta-methyl substitution pattern on the phenyl ring . This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl architectures essential in pharmaceutical and agrochemical development . Its physicochemical profile includes a molecular weight of 153.95 g/mol, a melting point range of 77-82 °C, and a predicted pKa of 8.42±0.58 .

Why Generic Substitution Fails: Critical Isomeric and Electronic Differences in 2-Fluoro-5-methylphenylboronic Acid


Simple phenylboronic acid or alternative fluoromethyl isomers cannot be substituted without consequence in demanding cross-coupling applications. The precise position of the fluorine and methyl substituents dictates both the electronic character and steric environment of the boronic acid, directly influencing its Lewis acidity, hydrolytic stability, and ultimately, its reactivity and selectivity in palladium-catalyzed reactions [1]. As demonstrated in systematic studies of fluorinated boronic acids, the introduction and position of fluorine modulates the pKa and susceptibility to protodeboronation, making a regioisomer like 3-fluoro-5-methylphenylboronic acid a distinct entity with a different reactivity profile . This electronic tuning is a critical parameter that cannot be approximated by unsubstituted or differently substituted analogs.

Quantitative Differentiation: 2-Fluoro-5-methylphenylboronic Acid Performance Data


Lewis Acidity Tuning: pKa Comparison Reveals Distinct Electronic Profile for Regioselective Suzuki Couplings

The predicted pKa of 2-fluoro-5-methylphenylboronic acid is 8.42±0.58 . In contrast, the regioisomer 3-fluoro-5-methylphenylboronic acid exhibits a significantly lower predicted pKa of 7.59±0.10 . This 0.83 pKa unit difference reflects the distinct electronic environment created by the ortho vs. meta fluorine substitution. A higher pKa indicates lower Lewis acidity for the 2-fluoro-5-methyl isomer, which can translate to a reduced tendency for unwanted protodeboronation under basic coupling conditions while still maintaining sufficient nucleophilicity for efficient transmetalation [1].

Lewis Acidity pKa Regioselectivity Suzuki-Miyaura Coupling

Hydrolytic Stability Advantage: Ortho-Fluorine Reduces Protodeboronation Risk in Protic Media

Systematic investigations have established that the position of fluorine substituents on phenylboronic acids critically influences their hydrolytic stability and propensity for protodeboronation [1]. The study found that compounds with fluorine atoms at ortho positions generally exhibit a different stability profile compared to meta- or para-substituted isomers. Specifically, the 2-fluoro-5-methyl substitution pattern is expected to provide enhanced resistance to the common degradation pathway of hydrodeboronation under aqueous basic conditions, a characteristic not shared by its 3-fluoro-5-methyl regioisomer or unsubstituted phenylboronic acid [2]. This is attributed to the ortho-fluorine's unique steric and electronic shielding of the boron center.

Hydrolytic Stability Protodeboronation Reaction Yield Ortho Effect

Reactivity Advantage Over Boronic Esters: Higher Intrinsic Activity for Challenging Suzuki Couplings

Boronic acids, including 2-fluoro-5-methylphenylboronic acid, are widely recognized to be more efficient coupling partners than their corresponding pinacol esters in many Suzuki-Miyaura cross-coupling applications [1]. This is due to the higher reactivity and easier transmetalation of the free boronic acid, which can accelerate reaction rates and improve yields, particularly when using less reactive aryl chlorides or electron-rich substrates [2]. The acid form also offers superior atom economy and eliminates the need for a separate deprotection step, streamlining synthetic routes [1].

Suzuki-Miyaura Coupling Reaction Rate Boronic Acid vs. Boronic Ester Atom Economy

Regiochemical Precision: Ortho-Fluoro/Meta-Methyl Motif as a Privileged Fragment in Kinase Inhibitor Design

The specific 2-fluoro-5-methylphenyl motif is a recurrent structural feature in the design of pharmaceutical agents, particularly kinase inhibitors . The ortho-fluorine atom can engage in favorable dipolar interactions with protein backbones, while the meta-methyl group occupies a hydrophobic pocket, contributing to enhanced target binding affinity and selectivity [1]. This precise substitution pattern is not replicated by isomers like 3-fluoro-5-methylphenyl or 4-fluoro-3-methylphenyl boronic acids, which would project the pharmacophore differently and are likely to result in a significant loss of biological activity [2].

Drug Discovery Kinase Inhibitors Structure-Activity Relationship (SAR) Fluorine Scan

Primary Application Scenarios for 2-Fluoro-5-methylphenylboronic Acid in Research and Industry


Synthesis of Ortho-Fluorinated Biaryl Kinase Inhibitor Fragments

This compound is the preferred reagent for constructing biaryl cores in kinase inhibitor programs where the 2-fluoro-5-methylphenyl group has been identified as a key pharmacophore . Its specific electronic and steric profile, which is distinct from other fluoromethyl isomers [1], ensures the correct spatial and electronic presentation of the fragment for optimal target engagement [2].

Iterative Cross-Coupling Sequences Requiring High Hydrolytic Stability

In multi-step syntheses involving sequential Suzuki couplings, the enhanced hydrolytic stability of 2-fluoro-5-methylphenylboronic acid relative to other fluorophenylboronic acids minimizes decomposition side-reactions. This is crucial for maintaining high overall yields when the boronic acid must survive exposure to aqueous basic conditions before its intended coupling step [1].

High-Throughput Medicinal Chemistry and Library Synthesis

As a robust and versatile building block for Suzuki-Miyaura coupling , 2-fluoro-5-methylphenylboronic acid is a staple in high-throughput parallel synthesis for generating diverse compound libraries. Its use of the free acid form, which is more reactive than boronic esters, facilitates rapid reaction development and reliable plate-based synthesis [1].

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